5-hydroxy-3-methyl-N'-nitro-1H-pyrazole-1-carboximidamide
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Overview
Description
2-[(E)-1-Amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate is a complex organic compound featuring a pyrazole ring. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate can be achieved through multi-component reactions. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature . This catalyst-free reaction is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the catalyst-free method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-Amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(E)-1-Amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-1-amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and exhibit similar biological activities.
1-Methyl-5-hydroxy-1H-pyrazole: Another pyrazole derivative with comparable chemical properties.
Uniqueness
2-[(E)-1-Amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate stands out due to its specific substitution pattern and the presence of both amino and hydroxy groups
Properties
Molecular Formula |
C5H7N5O3 |
---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
5-methyl-N'-nitro-3-oxo-1H-pyrazole-2-carboximidamide |
InChI |
InChI=1S/C5H7N5O3/c1-3-2-4(11)9(7-3)5(6)8-10(12)13/h2,7H,1H3,(H2,6,8) |
InChI Key |
HRYLFUQZBPYSLF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)N(N1)/C(=N/[N+](=O)[O-])/N |
Canonical SMILES |
CC1=CC(=O)N(N1)C(=N[N+](=O)[O-])N |
Origin of Product |
United States |
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